molecular formula C11H12O4 B2735141 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid CAS No. 39053-81-1

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid

Cat. No.: B2735141
CAS No.: 39053-81-1
M. Wt: 208.213
InChI Key: JFGYWWUCPQBFAF-UHFFFAOYSA-N
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Description

2-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid (CAS 1211577-94-4) is a high-purity chemical reagent designed for research and development applications in agricultural science. This compound belongs to a class of 1,3-benzodioxole derivatives that have shown significant promise as novel auxin receptor agonists . Research indicates that structurally similar agonists function by binding to the Transport Inhibitor Response 1 (TIR1) auxin receptor, mimicking natural auxin responses and leading to enhanced root growth in model plants . This mechanism, supported by molecular docking studies, suggests potential applications in developing plant growth regulators to improve crop root systems and productivity . The compound is provided For Research and Development Use Only, and is not intended for diagnostic or therapeutic uses in humans or animals. All technical product information, including the Certificate of Analysis, is available upon request.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(1,3-benzodioxol-5-yl)-2-methylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O4/c1-11(2,10(12)13)7-3-4-8-9(5-7)15-6-14-8/h3-5H,6H2,1-2H3,(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFGYWWUCPQBFAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C1=CC2=C(C=C1)OCO2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid typically involves the following steps:

    Formation of the Benzodioxole Ring: The benzodioxole ring can be synthesized through the cyclization of catechol with formaldehyde under acidic conditions.

    Introduction of the Propanoic Acid Moiety: The benzodioxole intermediate is then subjected to Friedel-Crafts acylation using a suitable acyl chloride, such as isobutyryl chloride, in the presence of a Lewis acid catalyst like aluminum chloride. This step introduces the propanoic acid moiety to the benzodioxole ring.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.

    Substitution: Electrophilic aromatic substitution reactions can introduce various substituents onto the benzodioxole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like halogens, nitrating agents, or sulfonating agents under appropriate conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or aldehydes.

    Substitution: Introduction of various functional groups onto the benzodioxole ring, such as halogens, nitro groups, or sulfonic acid groups.

Scientific Research Applications

Anti-inflammatory Activity

Research has indicated that compounds containing the benzodioxole moiety exhibit significant anti-inflammatory properties. Studies have demonstrated that derivatives of benzodioxole can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are key players in the inflammatory process. For instance, a study highlighted that synthesized benzodioxole derivatives showed better inhibition against COX enzymes compared to established anti-inflammatory drugs like Ketoprofen and Aspirin . The selectivity for COX-2 over COX-1 suggests potential for reduced gastrointestinal side effects commonly associated with non-steroidal anti-inflammatory drugs (NSAIDs).

Anticancer Properties

The compound has shown promising results in anticancer research. In vitro studies on HeLa cervical carcinoma cells revealed that certain benzodioxole derivatives exhibited cytotoxic effects, inhibiting cell growth at concentrations lower than those required for COX enzyme inhibition . This indicates a dual mechanism where the compound could serve both as an anti-inflammatory agent and a potential anticancer therapeutic.

Chemical Properties and Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the pharmacological efficacy of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid. The presence of the benzodioxole ring is believed to enhance biological activity due to its ability to participate in π–π interactions and hydrogen bonding with biological targets . Future research should focus on synthesizing analogs with varied substituents on the benzodioxole ring to explore their effects on biological activity.

Case Studies and Research Findings

Study Findings Applications
Caliskan et al.Compounds with benzodioxole showed selective inhibition of COX enzymes with IC50 values significantly lower than traditional NSAIDsPotential for development as safer anti-inflammatory agents
Assali et al.A series of pyrazole derivatives exhibited high selectivity for COX-2; similar strategies could be applied to benzodioxole derivativesEnhancing therapeutic profiles of anti-inflammatory drugs
PMC7487730Investigated the cytotoxic effects of benzodioxole derivatives on HeLa cells; showed promising anticancer activityDevelopment of new anticancer therapies

Mechanism of Action

The mechanism of action of 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

A systematic comparison with analogous compounds highlights key structural and functional differences:

Table 1: Structural and Functional Comparison
Compound Name (CAS No.) Key Substituents/Functional Groups Molecular Formula Molecular Weight (g/mol) Notable Properties Reference
2-(2H-1,3-Benzodioxol-5-yl)-2-methylpropanoic acid - Benzodioxol (C₇H₅O₂) at α-carbon
- Methyl group at α-carbon
- Carboxylic acid
C₁₁H₁₂O₄ 224.21 Branched structure; moderate acidity [Target]
3-(1,3-Benzodioxol-5-yl)-2-hydroxypropanoic acid (949-14-4) - Benzodioxol at β-carbon
- Hydroxyl group at α-carbon
- Carboxylic acid
C₁₀H₁₀O₅ 210.18 Higher polarity due to -OH; hydrogen bonding potential
3-(2,2-Difluoro-1,3-benzodioxol-5-yl)-2-propenoic acid (721-13-1) - Difluoro-benzodioxol (C₇H₃F₂O₂)
- α,β-unsaturated carboxylic acid
C₁₀H₆F₂O₄ 228.15 Increased acidity (electron-withdrawing F); conjugated double bond
3-(2H-1,3-Benzodioxol-5-yl)-3-[2,5-dimethyl-3-(trifluoroacetyl)-1H-pyrrol-1-yl]propanoic acid (866040-41-7) - Benzodioxol at α-carbon
- Pyrrole-trifluoroacetyl substituent
C₁₉H₁₇F₃N₂O₅ 422.35 High steric bulk; potential for π-π stacking; lipophilic due to CF₃
(4-Methoxyphenyl)methyl propanoate - Methoxybenzyl (C₈H₉O₂)
- Ester linkage
C₁₁H₁₄O₃ 194.23 Lower acidity (ester); increased lipophilicity
Key Observations

Electronic Effects: The difluoro-benzodioxol derivative () exhibits enhanced acidity due to electron-withdrawing fluorine atoms, contrasting with the electron-rich benzodioxol group in the target compound .

Steric and Lipophilic Effects :

  • The pyrrole-trifluoroacetyl derivative () has significant steric bulk and lipophilicity, likely impacting bioavailability and receptor interactions compared to the simpler branched target compound .
  • The ester analog () lacks the acidic proton, making it more suitable for lipophilic environments (e.g., cell membranes) .

Hydrogen Bonding and Solubility: The 2-hydroxypropanoic acid derivative () possesses a hydroxyl group, enhancing water solubility and hydrogen-bonding capacity relative to the methyl-substituted target compound .

Biological Activity

2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid, commonly referred to as Benzodioxole Propanoic Acid , is a compound that has garnered interest due to its potential biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The molecular formula of this compound is C11H12O3C_{11}H_{12}O_3. The structure features a benzodioxole moiety which is known for its diverse biological activities.

Antioxidant Activity

Research indicates that compounds with benzodioxole structures often exhibit significant antioxidant properties. The antioxidant activity of this compound has been assessed using various assays such as DPPH and ABTS radical scavenging tests. In vitro studies demonstrated that the compound effectively scavenges free radicals, suggesting its potential use in preventing oxidative stress-related diseases .

Anti-inflammatory Effects

The compound has shown promise in reducing inflammation through inhibition of pro-inflammatory cytokines. In a study involving human monocytes, treatment with the compound resulted in decreased levels of TNF-α and IL-6, indicating its potential as an anti-inflammatory agent .

Antimicrobial Properties

The antimicrobial efficacy of this compound was evaluated against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values indicated effective inhibition against Gram-positive bacteria such as Staphylococcus aureus and Streptococcus pneumoniae. The compound's mechanism appears to involve disruption of bacterial cell membranes .

Case Studies

  • Antioxidant and Antimicrobial Study : A study conducted on the isolated compounds from Cratoxylum species revealed that derivatives similar to benzodioxole exhibited notable antibacterial activity with MIC values ranging from 4.4 µg/mL to 12.9 µg/mL against various pathogens .
  • In Vivo Studies : In murine models, administration of this compound resulted in significant reductions in inflammatory markers following induced colitis. These findings support the compound's therapeutic potential in inflammatory bowel diseases .

Data Table: Summary of Biological Activities

Activity Assay Method Findings
AntioxidantDPPH ScavengingEffective at scavenging free radicals
Anti-inflammatoryCytokine AssayDecreased TNF-α and IL-6 levels
AntimicrobialMIC AssayEffective against S. aureus (MIC: 4.4 µg/mL)

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(2H-1,3-benzodioxol-5-yl)-2-methylpropanoic acid?

  • Methodological Answer : A common approach involves cyclization reactions using acidic catalysts (e.g., boron trifluoride diethyl etherate) to form the benzodioxole ring system. Precursor molecules like 3-hydroxy acids or propanal derivatives can be functionalized to introduce the methylpropanoic acid moiety. For example, describes analogous routes for synthesizing structurally related benzodioxole-propanal compounds, emphasizing the role of regioselective cyclization and protecting group strategies to stabilize reactive intermediates .

Q. How is the crystal structure of this compound determined experimentally?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL (part of the SHELX suite) is the gold standard. Data collection involves monochromatic radiation (e.g., Mo-Kα), followed by structure solution via direct methods (SHELXS) and refinement with SHELXL. Validation tools like PLATON or checkCIF ensure structural integrity by analyzing residual electron density and geometric parameters .

Q. What spectroscopic techniques are optimal for characterizing this compound?

  • Methodological Answer :

  • NMR : 1H^1 \text{H}- and 13C^{13}\text{C}-NMR to confirm the benzodioxole ring (δ 5.9–6.3 ppm for aromatic protons) and methylpropanoic acid group (δ 1.2–1.5 ppm for methyl groups).
  • IR : Strong carbonyl stretch (~1700 cm1^{-1}) for the carboxylic acid.
  • Mass Spectrometry (MS) : High-resolution MS to verify the molecular ion ([M+H]+^+) and fragmentation patterns.
    • provides molecular formulas and spectral data for structurally similar compounds, guiding interpretation .

Q. How can common impurities or byproducts during synthesis be identified?

  • Methodological Answer : Analytical HPLC or LC-MS with UV detection (λ = 254–280 nm) is used to monitor reaction progress. Impurities like regioisomers or incomplete cyclization products (e.g., open-chain intermediates) can be resolved using reverse-phase columns. Reference standards for analogous compounds (e.g., impurities listed in ) aid in method development .

Advanced Research Questions

Q. How can discrepancies between experimental NMR data and computational predictions be resolved?

  • Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism) or solvent interactions. Use temperature-dependent NMR to probe conformational changes. Cross-validate with Density Functional Theory (DFT) calculations (e.g., Gaussian or ORCA) incorporating solvent models (e.g., PCM). highlights the importance of validating computational models against experimental metrics like NOE correlations .

Q. What challenges arise in refining high-resolution crystallographic data for this compound?

  • Methodological Answer : High-resolution data may reveal disorder in the benzodioxole ring or methylpropanoic acid group. SHELXL’s PART instruction can model disorder, while ORTEP-3 ( ) visualizes anisotropic displacement parameters. Twinning or pseudo-symmetry requires careful analysis using the Hooft parameter or Rint_{\text{int}} values .

Q. How to design experiments for studying its bioactivity (e.g., antifungal properties)?

  • Methodological Answer :

  • In vitro assays : Minimum Inhibitory Concentration (MIC) tests against fungal strains (e.g., Candida albicans), with positive controls like fluconazole.
  • Structure-Activity Relationship (SAR) : Synthesize derivatives (e.g., ester or amide analogs) to probe the role of the carboxylic acid group. demonstrates a similar approach for benzodioxole-imidazole hybrids, using MIC assays and molecular docking .

Q. How to address contradictions in electronic structure data between DFT and experimental results?

  • Methodological Answer : Discrepancies in frontier orbital energies (HOMO/LUMO) may stem from basis set limitations or inadequate treatment of electron correlation. Hybrid functionals (e.g., B3LYP-D3) with dispersion corrections improve accuracy. Validate against experimental UV-Vis spectra or electrochemical data (cyclic voltammetry) .

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